1,3-Bis(difluoromethoxy)naphthalene is a fluorinated aromatic compound characterized by the presence of two difluoromethoxy groups attached to the naphthalene structure. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the difluoromethoxy substituents. The molecular formula for 1,3-Bis(difluoromethoxy)naphthalene is C12H8F4O2, and its structure features a naphthalene core with difluoromethoxy groups positioned at the 1 and 3 positions.
The chemical reactivity of 1,3-Bis(difluoromethoxy)naphthalene is influenced by the presence of the difluoromethoxy groups. These groups can participate in various reactions, including:
The synthesis of 1,3-Bis(difluoromethoxy)naphthalene typically involves several steps:
1,3-Bis(difluoromethoxy)naphthalene has potential applications in several fields:
Interaction studies involving 1,3-Bis(difluoromethoxy)naphthalene typically focus on its role in enhancing electron transport within organic semiconductor materials. Its ability to improve charge mobility and efficiency in devices like all-polymer solar cells has been noted, leading to enhanced power conversion efficiencies. The compound's interactions with polymer acceptors are critical for optimizing device performance.
Several compounds share structural similarities with 1,3-Bis(difluoromethoxy)naphthalene. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Difluoronaphthalene | Naphthalene derivative | Contains two fluorine atoms at different positions; less electron-withdrawing effect compared to difluoromethoxy groups. |
| 2,6-Difluorophenol | Phenolic compound | Exhibits strong acidity and reactivity due to hydroxyl group; lacks naphthalene core. |
| 1,3-Bis(trifluoromethyl)benzene | Aromatic compound | Contains trifluoromethyl groups which are stronger electron-withdrawing than difluoromethoxy; alters reactivity profile significantly. |
| 2-(Difluoromethoxy)benzaldehyde | Aromatic aldehyde | Functionalized with an aldehyde group; different reactivity due to carbonyl functionality. |
The unique combination of two difluoromethoxy groups on a naphthalene core sets 1,3-Bis(difluoromethoxy)naphthalene apart from these similar compounds by providing distinct electronic properties and potential applications in advanced materials and pharmaceuticals.
The IUPAC name for this compound is 1,3-bis(difluoromethoxy)naphthalene, reflecting the positions of the two difluoromethoxy (-O-CF~2~H) groups on the naphthalene ring. The structural formula (Figure 1) illustrates the planar aromatic system with substituents at the 1 and 3 positions, creating a symmetrical arrangement. The naphthalene backbone consists of two fused benzene rings, while the difluoromethoxy groups introduce electron-withdrawing effects that modulate the compound’s reactivity.
Molecular Formula: C~12~H~10~F~4~O~2~
CAS Registry Number: 1261591-61-0.
Spectroscopic data provide critical insights into the compound’s structure: